molecular formula C19H22N4O3 B14964163 N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B14964163
M. Wt: 354.4 g/mol
InChI Key: UQQXHJWTCXYSES-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a pyrrolidinyl-substituted pyrimidine ring, and an acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves a multi-step process:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 3-acetylaniline. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 2-chloro-6-methylpyrimidine and pyrrolidine. This step requires a base such as potassium carbonate to facilitate the reaction.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the pyrimidine derivative. This is typically achieved through a nucleophilic substitution reaction, where the acetylphenyl group is introduced to the pyrimidine ring via an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide

InChI

InChI=1S/C19H22N4O3/c1-13-10-18(22-19(20-13)23-8-3-4-9-23)26-12-17(25)21-16-7-5-6-15(11-16)14(2)24/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,21,25)

InChI Key

UQQXHJWTCXYSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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